methyl 4-bromo-1-methyl-3-phenyl-1H-pyrazole-5-carboxylate
Overview
Description
“Methyl 4-bromo-1-methyl-3-phenyl-1H-pyrazole-5-carboxylate” is a chemical compound with the linear formula C12H11BrN2O2 . It is a pyrazole derivative, which is a class of compounds that contain a five-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A specific synthesis method for “methyl 4-bromo-1-methyl-3-phenyl-1H-pyrazole-5-carboxylate” is not available in the retrieved data.Molecular Structure Analysis
The molecular structure of pyrazoles, including “methyl 4-bromo-1-methyl-3-phenyl-1H-pyrazole-5-carboxylate”, is characterized by a five-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . The specific structure of “methyl 4-bromo-1-methyl-3-phenyl-1H-pyrazole-5-carboxylate” is not available in the retrieved data.Chemical Reactions Analysis
Pyrazoles are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . The specific chemical reactions involving “methyl 4-bromo-1-methyl-3-phenyl-1H-pyrazole-5-carboxylate” are not available in the retrieved data.Scientific Research Applications
Structural and Spectral Investigations
Research by (Viveka et al., 2016) focused on combined experimental and theoretical studies of a biologically significant pyrazole-4-carboxylic acid derivative, similar to methyl 4-bromo-1-methyl-3-phenyl-1H-pyrazole-5-carboxylate. Their work involved characterizing the compound using various techniques, including NMR, FT-IR spectroscopy, and single-crystal X-ray diffraction, offering insights into its structural and spectral properties.
Reactivity and Functionalization
The study by (Schlosser et al., 2002) demonstrated the regioflexible conversion of simple heterocyclic materials into various isomers, highlighting the switchable reactivity of pyrazole derivatives. This research is crucial in understanding the chemical reactivity and potential functionalization of compounds like methyl 4-bromo-1-methyl-3-phenyl-1H-pyrazole-5-carboxylate.
Antimicrobial Activity
Farag et al. (2008) explored the synthesis of phenylpyrazole derivatives, assessing their antimicrobial properties (Farag et al., 2008). Their research contributes to understanding the potential antimicrobial applications of methyl 4-bromo-1-methyl-3-phenyl-1H-pyrazole-5-carboxylate-related compounds.
Solvent and Ion-Induced Synthesis
Huang et al. (2017) investigated the solvent and copper ion-induced synthesis of pyrazole derivatives, including those related to methyl 4-bromo-1-methyl-3-phenyl-1H-pyrazole-5-carboxylate (Huang et al., 2017). Their findings offer valuable insights into the synthesis methods and conditions that influence the formation of such compounds.
Antifungal Activity and SAR
Du et al. (2015) synthesized a series of pyrazole-carboxylic acid amides and evaluated their antifungal activities (Du et al., 2015). This research is significant for understanding the antifungal properties of compounds structurally similar to methyl 4-bromo-1-methyl-3-phenyl-1H-pyrazole-5-carboxylate.
properties
IUPAC Name |
methyl 4-bromo-2-methyl-5-phenylpyrazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2/c1-15-11(12(16)17-2)9(13)10(14-15)8-6-4-3-5-7-8/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCHZCHFCDYMKNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)Br)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-bromo-1-methyl-3-phenyl-1H-pyrazole-5-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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